molecular formula C19H21N3O2S2 B4565572 N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-indolinecarbothioamide

N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-indolinecarbothioamide

Cat. No.: B4565572
M. Wt: 387.5 g/mol
InChI Key: OAOPLDNIZWGRNT-UHFFFAOYSA-N
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Description

N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-indolinecarbothioamide is a useful research compound. Its molecular formula is C19H21N3O2S2 and its molecular weight is 387.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.10751927 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

N-phenylpyrrolecarbothioamides, which share structural similarities with N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-indolinecarbothioamide, have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. Some compounds in this class have shown inhibitory effects on cancer cell growth, generally at micromolar concentrations, indicating potential applications in cancer therapy (Cocco, Congiu, & Onnis, 2003).

DNA/Protein Interaction and Antidiabetic Activity

Research on N-ethyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide and its copper(II)/nickel(II) complexes, which are structurally related to this compound, has shown that these compounds interact with calf thymus DNA and bovine serum albumin. These interactions suggest a mechanism of action that could be relevant for designing drugs with specific targeting capabilities. Additionally, some complexes have shown significant activity against lung cancer cell lines, highlighting their potential in cancer treatment. Interestingly, these compounds exhibit less toxicity toward normal cell lines, suggesting a degree of selectivity in their action (Muralisankar et al., 2016).

Organometallic Anticancer Agents

A novel series of organometallic antitumor agents based on RuII and OsII complexes, containing N-substituted 2-pyridinecarbothioamides, has been synthesized. These agents have shown high antiproliferative activity in colon carcinoma and non-small lung cancer cell lines. Their unique chemistry, which includes the ability to form transient thioketone-bridged dimers in aqueous solutions, minimizes deactivation by biological nucleophiles, making them suitable for oral administration. The potential dual-mode of action, involving interference with chromatin activity and targeting DNA, provides a rationale for their development as orally active organometallic anticancer agents (Meier et al., 2013).

Properties

IUPAC Name

N-(4-pyrrolidin-1-ylsulfonylphenyl)-2,3-dihydroindole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c23-26(24,21-12-3-4-13-21)17-9-7-16(8-10-17)20-19(25)22-14-11-15-5-1-2-6-18(15)22/h1-2,5-10H,3-4,11-14H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAOPLDNIZWGRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.